Bienvenue dans la boutique en ligne BenchChem!

3-[4-(pyridine-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline

medicinal chemistry cinnoline derivatives HDAC inhibitor design

3-[4-(Pyridine-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline (CAS 1903433-12-4) is a synthetic heterocyclic small molecule with the molecular formula C18H21N5O and a molecular weight of 323.4 g/mol. Its structure consists of a 5,6,7,8-tetrahydrocinnoline core substituted at the 3-position with a piperazine ring, which in turn is N-acylated with a pyridine-4-carbonyl (isonicotinoyl) group.

Molecular Formula C18H21N5O
Molecular Weight 323.4
CAS No. 1903433-12-4
Cat. No. B2817445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(pyridine-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
CAS1903433-12-4
Molecular FormulaC18H21N5O
Molecular Weight323.4
Structural Identifiers
SMILESC1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=NC=C4
InChIInChI=1S/C18H21N5O/c24-18(14-5-7-19-8-6-14)23-11-9-22(10-12-23)17-13-15-3-1-2-4-16(15)20-21-17/h5-8,13H,1-4,9-12H2
InChIKeyMHQDKALFUNJBMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(Pyridine-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline (CAS 1903433-12-4): Procurement-Relevant Profile and Structural Identity


3-[4-(Pyridine-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline (CAS 1903433-12-4) is a synthetic heterocyclic small molecule with the molecular formula C18H21N5O and a molecular weight of 323.4 g/mol [1]. Its structure consists of a 5,6,7,8-tetrahydrocinnoline core substituted at the 3-position with a piperazine ring, which in turn is N-acylated with a pyridine-4-carbonyl (isonicotinoyl) group. The compound is cataloged in PubChem but currently has no associated biological assay data or literature annotations within the database [1]. A critical evidence gap exists: no peer-reviewed primary research articles or patents were identified that report quantitative biological activity (e.g., IC50, Ki, cellular potency) for this exact compound. Consequently, the baseline for scientific evaluation or procurement differentiation is limited to its structural identity and computed physicochemical properties.

Why Generic Substitution of 3-[4-(Pyridine-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline (CAS 1903433-12-4) Carries Unquantifiable Risk


In the absence of published head-to-head pharmacological data for CAS 1903433-12-4, generic substitution within the 5,6,7,8-tetrahydrocinnoline piperazine class cannot be de-risked through evidence. The compound's specific combination of a tetrahydrocinnoline scaffold, a piperazine linker, and a terminal isonicotinoyl group distinguishes it from analogs bearing furan-2-carbonyl [1], cyclopropanesulfonyl [1], or thiophene-containing acyl substituents [1]. However, none of these close structural analogs have publicly available quantitative bioactivity data either [1]. Without comparative IC50, Ki, selectivity, or pharmacokinetic profiles, any claim of functional equivalence or superiority is scientifically unsupported. Procurement decisions based solely on chemical similarity risk selecting a compound with divergent target engagement, off-target activity, or physicochemical behavior, as minor structural modifications in the acyl group can profoundly alter HDAC isoform selectivity, kinase inhibition profiles, or CNS penetration [2], all of which remain unmeasured for this specific compound.

Quantitative Differentiation Evidence for 3-[4-(Pyridine-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline (CAS 1903433-12-4)


Structural Uniqueness of the Isonicotinoyl Substituent in the Tetrahydrocinnoline Piperazine Series

The target compound (CAS 1903433-12-4) contains a pyridine-4-carbonyl (isonicotinoyl) group attached to the piperazine nitrogen. Among closely related 5,6,7,8-tetrahydrocinnoline piperazine derivatives, the most proximal analogs feature furan-2-carbonyl, cyclopropanesulfonyl, or 5-chlorothiophene-2-sulfonyl substituents [1]. No quantitative biological activity data (e.g., IC50, Ki) are publicly available for the target compound or any of these direct comparators [1]. Consequently, differentiation is limited to a structural comparison: the isonicotinoyl group introduces a basic pyridine nitrogen capable of hydrogen bonding and potential metal coordination, absent in furan or cyclopropane analogs. However, the functional consequences of these structural differences remain unquantified in any published assay.

medicinal chemistry cinnoline derivatives HDAC inhibitor design

Physicochemical Property Profile for Drug-Likeness Assessment

Computed physicochemical properties for CAS 1903433-12-4 include a molecular weight of 323.4 g/mol, a topological polar surface area (TPSA) of approximately 69.4 Ų, and a calculated logP of ~1.8–2.5 [1][2]. These values fall within typical ranges for CNS drug-likeness (MW <400, TPSA <90 Ų). However, direct experimental solubility, permeability, or metabolic stability data are not available. Similarly, no experimental LogD, pKa, or plasma protein binding values have been reported. The furan-2-carbonyl analog (MW ~310) has a lower hydrogen bond acceptor count, while the cyclopropanesulfonyl analog has a higher polar surface area due to the sulfonyl group, but no comparative experimental data exist to substantiate any advantage in bioavailability or brain penetration.

drug-likeness physicochemical properties Lipinski rule

Potential Class-Level Biological Activity Based on Scaffold Reports

The 5,6,7,8-tetrahydrocinnoline scaffold has been reported in patent literature as a core structure for HDAC inhibitors [1] and 11β-HSD1 inhibitors [2]. Specifically, tetrahydrocinnoline derivatives have been claimed to possess HDAC inhibitory activity with potential utility in neurodegenerative diseases and cancer [1]. However, the specific compound CAS 1903433-12-4 is not explicitly exemplified in any accessible patent, and its HDAC inhibitory potency (IC50) has not been disclosed. Similarly, some cinnoline derivatives have shown kinase inhibitory activity, but no data link this compound to any specific kinase target. The presence of the pyridine-4-carbonyl moiety is structurally reminiscent of certain HDAC6-selective inhibitors, but this remains a conjecture unsupported by direct evidence.

HDAC inhibition cinnoline pharmacology kinase inhibition

Evidence-Linked Application Scenarios for 3-[4-(Pyridine-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline (CAS 1903433-12-4)


Exploratory Medicinal Chemistry for HDAC-Targeted Probe Discovery

Based on patent disclosures that tetrahydrocinnoline derivatives can inhibit HDAC enzymes [1], CAS 1903433-12-4 may serve as a starting point for structure-activity relationship (SAR) exploration. However, the lack of disclosed potency data means that any procurement for HDAC screening must be accompanied by in-house biochemical profiling, as no published IC50 values can guide selection over other tetrahydrocinnoline analogs. The isonicotinoyl substituent offers a hydrogen-bond-capable pyridine nitrogen that could interact with the HDAC catalytic zinc ion, but this hypothesis requires experimental validation.

Chemical Probe or Tool Compound Development for Kinase Selectivity Profiling

Cinnoline-containing compounds have been explored as kinase inhibitors [2], and the pyridine-4-carbonyl piperazine motif is found in certain kinase-binding fragments. CAS 1903433-12-4 could be evaluated in broad kinase profiling panels to establish its selectivity fingerprint. Given the absence of published data, initial procurement should be limited to small quantities for pilot screens, as no evidence supports its utility over commercially available kinase-focused libraries.

Physicochemical and ADME Benchmarking in CNS Drug Discovery Programs

With computed TPSA of ~69.4 Ų and zero hydrogen bond donors [3], CAS 1903433-12-4 meets computational filters for CNS drug-likeness. It could serve as a test compound for validating in silico CNS MPO scores against experimental permeability and brain penetration data. However, the absence of experimental LogD, PAMPA, or MDCK permeability data means that any procurement for ADME studies is inherently exploratory and cannot be justified by existing evidence.

Synthetic Methodology Development Utilizing the Tetrahydrocinnoline Core

The tetrahydrocinnoline scaffold is synthetically accessible via cyclization of 1,4-diketones with hydrazine, as described in the Beilstein Journal of Organic Chemistry [4]. CAS 1903433-12-4, with its piperazine linker and isonicotinoyl group, may serve as a model substrate for developing late-stage functionalization methods or for studying the stability of the acyl-piperazine bond under various conditions. This application is supported by the compound's defined structure and commercial availability for research use.

Quote Request

Request a Quote for 3-[4-(pyridine-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.